REACTION_CXSMILES
|
Br[C:2]1[C:3]([F:11])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[H-].[Na+].C([Li])CCC.Cl.[C:20](=O)(O)[O-:21].[Na+]>CN(C=O)C>[F:11][C:3]1[C:2]([CH:20]=[O:21])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[N:6][NH:7]2 |f:1.2,5.6|
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C2C=NNC2=CC1)F
|
Name
|
|
Quantity
|
4.3 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.7 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 15 min, during which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged round-bottom flask
|
Type
|
ADDITION
|
Details
|
was added dry THF (10 mL) at rt
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc(2×)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0-40% EtOAc/hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=NNC2=CC=C1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |